molecular formula C17H10BrFN2O2S2 B12136883 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12136883
M. Wt: 437.3 g/mol
InChI Key: SVDQQYWTCOLVHL-ZROIWOOFSA-N
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Description

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic 5-ene-4-thiazolidinone derivative, a chemical class extensively investigated in modern medicinal chemistry for its privileged scaffold status and diverse biological potential . The compound features a Z-configured exocyclic double bond at the C5 position, a structural characteristic common to many biologically active 4-thiazolidinones that is typically established via Knoevenagel condensation between the thiazolidinone core and an aromatic aldehyde . The molecular structure incorporates a 4-fluorobenzylidene moiety and a 2-bromobenzamide group, which are significant for structure-activity relationships. Compounds within this class have demonstrated a wide spectrum of pharmacological activities in research settings, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic effects . The rhodanine (2-thioxo-4-thiazolidinone) core is known to interact with multiple biological targets, and researchers are actively exploring structure-activity relationship (SAR) optimization through modifications at the N3 position and complication of the C5 substituent . This product is provided exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery programs. It is intended for use by qualified laboratory professionals only. Not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C17H10BrFN2O2S2

Molecular Weight

437.3 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H10BrFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9-

InChI Key

SVDQQYWTCOLVHL-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Br

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Reactants :

    • Thiazolidine-2,4-dione (or 2-thioxo-1,3-thiazolidin-4-one): Serves as the enolate precursor.

    • 4-Fluorobenzaldehyde : Provides the arylidene moiety.

    • Catalyst : Piperidine or sodium acetate.

    • Solvent : Ethanol or toluene.

  • Conditions :

    • Microwave Irradiation : Optimal yields (62–98%) are achieved under controlled microwave heating (80–150°C, 20–60 minutes).

    • Conventional Heating : Lower yields (58–79%) with prolonged reaction times (6–18 hours).

  • Mechanism :

    • The enolate form of the thiazolidine reacts with the aldehyde via a base-catalyzed aldol condensation.

    • Intramolecular cyclization forms the 5-arylidene group with Z-stereochemistry favored due to steric and electronic factors.

Table 1: Reaction Conditions for Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (min)Yield (%)Source
PiperidineEthanol802089
AcONaToluene1106087
PiperidineEthanol1502072

Amide Bond Formation: Attachment of the Bromobenzamide Moiety

The thiazolidine core is coupled with 2-bromobenzamide to form the final compound. This step involves nucleophilic acyl substitution or amide coupling .

Key Reaction Steps:

  • Reactants :

    • Thiazolidine intermediate : 5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-amine.

    • 2-Bromobenzoyl chloride : Prepared from 2-bromobenzoic acid using thionyl chloride.

  • Conditions :

    • Base : Triethylamine or pyridine to neutralize HCl.

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature : Room temperature to 50°C.

  • Mechanism :

    • The amine group on the thiazolidine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride, forming an amide bond.

Table 2: Amide Coupling Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Source
TriethylamineDCM25478
PyridineTHF50685

Purification and Characterization

Post-synthesis, the compound undergoes rigorous purification and analytical validation.

Purification Methods:

  • Recrystallization : Ethanol or acetone.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

Characterization Techniques:

  • NMR : Confirms Z-stereochemistry (e.g., δ 8.02 ppm for NH, δ 7.26 ppm for CH).

  • IR : Peaks at 1689 cm⁻¹ (C=O), 1229 cm⁻¹ (C-N).

  • Mass Spectrometry : Molecular ion peak at m/z 437.3 (M⁺).

Table 3: Spectral Data

TechniqueKey Peaks/ObservationsSource
¹H NMRδ 8.02 (NH), 7.26 (CH), 4.43 (CH₂)
IR1689 (C=O), 1229 (C-N), 1156 (C-O-C)
MSm/z 437.3 (M⁺)

Challenges and Optimization Strategies

Regioselectivity and Stereoselectivity:

  • The Z-configuration is ensured by steric hindrance and intramolecular hydrogen bonding.

  • Microwave irradiation minimizes side reactions and improves yields.

Solvent and Catalyst Selection:

  • Ethanol : Preferred for Knoevenagel reactions due to low viscosity and high microwave absorption.

  • Piperidine : Acts as a base and catalyst, enhancing reaction rates.

Comparative Analysis of Synthesis Routes

Table 4: Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Heating
Reaction Time20–60 minutes6–18 hours
Yield72–98%58–79%
Energy EfficiencyHighLow
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially altering the thiazolidinone ring or the benzylidene group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo, fluoro) generally increase melting points due to enhanced dipole interactions .
  • Hydroxyl and methoxy groups improve solubility in polar solvents and facilitate hydrogen bonding, as seen in Compounds 28 and 40 .
  • Bulkier substituents (e.g., isopropyl in Compound 40) correlate with reduced yields, likely due to steric hindrance during synthesis .

Spectroscopic Characterization

All analogs were validated via $ ^1H $-NMR and mass spectrometry (MS):

  • Z-configuration : Confirmed by $ ^1H $-NMR coupling constants for benzylidene protons (e.g., δ 7.77 in Compound 28 ).
  • Thioxo group : IR peaks near 1250–1300 cm$ ^{-1} $ (C=S stretch) .
  • Bromo substituent : Distinct isotopic patterns in MS and $ ^1H $-NMR deshielding .

Biological Activity

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound exhibits unique structural characteristics, including a thiazolidinone ring and a bromo-substituted benzamide moiety, which contribute to its pharmacological potential. The molecular formula is C16H14BrFNO2S2C_{16}H_{14}BrFNO_2S_2 with a molecular weight of approximately 425.3 g/mol.

While the exact mechanism of action for 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not fully elucidated, preliminary studies suggest that it interacts with various biological macromolecules, potentially influencing enzyme activity and metabolic pathways. This interaction may lead to significant therapeutic effects, particularly in cancer treatment and antimicrobial applications.

Antitumor Activity

Research indicates that compounds structurally similar to 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibit notable antitumor properties. For instance, thiazolidinone derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AA549 (Lung)8.78 ± 3.62
Compound BNCI-H358 (Lung)6.68 ± 15
Compound CMCF7 (Breast)Not specified

These findings suggest that the compound may serve as a lead for developing new antitumor agents .

Antimicrobial Activity

The antimicrobial efficacy of 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been evaluated against both Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of:

BacteriaActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Bacillus subtilisEffective

These findings highlight its potential as an antimicrobial agent, comparable or superior to established antibiotics .

Study 1: Antitumor Efficacy

A study explored the antitumor activity of various thiazolidinone derivatives, including 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide. The results demonstrated significant cytotoxicity against multiple cancer cell lines, indicating the compound's potential as an effective anticancer drug.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of thiazolidinone derivatives. The study compared the effectiveness of these compounds against several pathogens and found that those similar to 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]benzamide exhibited superior antibacterial activity compared to standard treatments like norfloxacin and chloramphenicol .

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